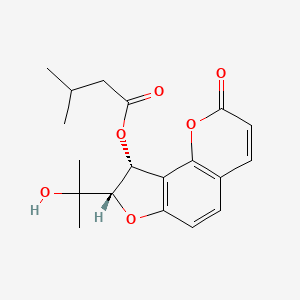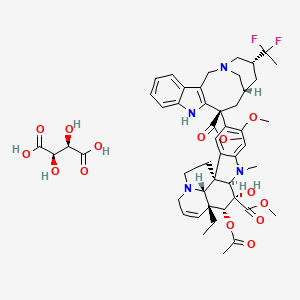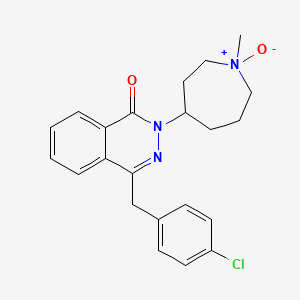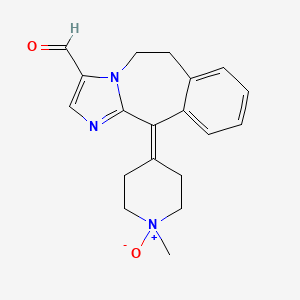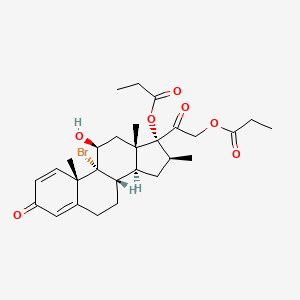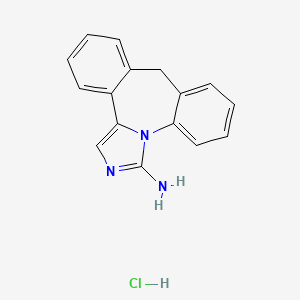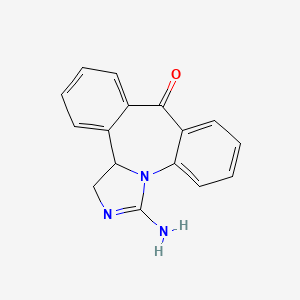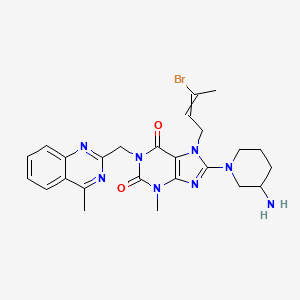
(R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
an impurity of Linagliptin
Scientific Research Applications
Analysis of Process-Related Impurities
During the development of Linagliptin, a pharmaceutical compound, various related substances were observed. These substances, including (R,E)-8-(3-Aminopiperidin-1-yl)-7-(3-Bromobut-2-en-1-yl)-3-Methyl-1-((4-Methylquinazolin-2-yl)methyl)-1H-Purine-2,6(3H,7H)-dione (Impurity-VII), were identified using techniques like high-performance liquid chromatography, liquid chromatography-mass spectrometry, and further characterized by infrared, NMR, and mass analyses. The origins of these impurities were explored, and their confirmation was done through co-injection. Understanding these impurities is crucial for ensuring the purity and efficacy of pharmaceutical compounds like Linagliptin (Nandi, Reddy, Reddy, & Reddy, 2015).
Pharmacokinetics and Metabolism Studies
The compound was also studied in the context of the pharmacokinetics and metabolism of Linagliptin in humans. It was investigated in healthy volunteers to understand its excretion pathways, metabolite formation, and the role of various enzymes in its metabolism. This type of study is essential for comprehending how a drug is processed in the body and how its structural components, like (R,E)-8-(3-Aminopiperidin-1-yl)-7-(3-Bromobut-2-en-1-yl)-3-Methyl-1-((4-Methylquinazolin-2-yl)methyl)-1H-Purine-2,6(3H,7H)-dione, interact during this process (Blech, Ludwig-Schwellinger, Gräfe-Mody, Withopf, & Wagner, 2010).
Implications in Natural Compounds and DPP-4 Inhibition
The compound is mentioned in studies exploring natural compounds as DPP-4 inhibitors, a class of drugs used in the management of type 2 diabetes. This research involves virtual screening of databases to identify potential DPP-4 inhibitors and evaluating their similarity, ADMETox features, and molecular docking stages. The presence of (R,E)-8-(3-Aminopiperidin-1-yl)-7-(3-Bromobut-2-en-1-yl)-3-Methyl-1-((4-Methylquinazolin-2-yl)methyl)-1H-Purine-2,6(3H,7H)-dione in these studies indicates its relevance in the design and discovery of new therapeutic agents (Istrate & Crisan, 2022).
properties
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVUTSTYXMWMHQ-IUYQLWOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(\C)/Br)N5CCC[C@H](C5)N)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
1638744-06-5 | |
| Record name | BROMOBUTANE LINAGLIPTIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



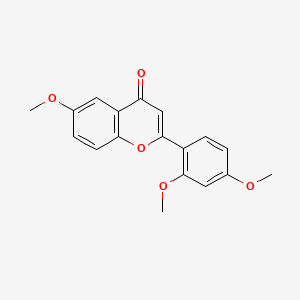

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

